3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one
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Overview
Description
3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups, including hydroxy, methoxy, carbonyl, morpholinyl, pyridyl, and pyrrolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolinone structure, followed by the introduction of the hydroxy, methoxybenzo[d]furan, morpholinylpropyl, and pyridyl groups through various coupling and substitution reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Solvents: Dichloromethane, ethanol, water
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxybenzaldehyde
- 3-Hydroxy-4-methoxyphenylacetic acid
Uniqueness
Compared to similar compounds, 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one has a more complex structure, which may confer unique properties and activities
Properties
Molecular Formula |
C26H27N3O6 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2-pyridin-4-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H27N3O6/c1-33-19-5-2-4-18-16-20(35-25(18)19)23(30)21-22(17-6-8-27-9-7-17)29(26(32)24(21)31)11-3-10-28-12-14-34-15-13-28/h2,4-9,16,22,31H,3,10-15H2,1H3 |
InChI Key |
JSSASHALLCTSEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=NC=C4)CCCN5CCOCC5)O |
Origin of Product |
United States |
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